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3-Methylcytosine - 4776-08-3

3-Methylcytosine

Catalog Number: EVT-404800
CAS Number: 4776-08-3
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
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Product Introduction

Description
3-methylcytosine is a pyrimidone that is cytosine in which the hydrogen attached to the nitrogen at position 3 is substituted by a methyl group. It has a role as a metabolite. It is a pyrimidone, an aminopyrimidine and a methylcytosine. It is functionally related to a cytosine.
Source and Classification

3-Methylcytosine can be formed through enzymatic processes mediated by methyltransferases or through chemical methylation reactions. It is classified as a nucleobase modification that can occur in both deoxyribonucleic acid and ribonucleic acid. This compound is particularly relevant in the context of cellular responses to alkylating agents, which can generate 3-methylcytosine lesions in DNA.

Synthesis Analysis

Methods of Synthesis

  1. Enzymatic Methylation:
    • Methyltransferases, such as METTL8, are responsible for the addition of the methyl group to cytosine residues in transfer RNA. These enzymes typically utilize S-adenosylmethionine as the methyl donor, facilitating the transfer of a methyl group to the N3 position of cytosine.
  2. Chemical Synthesis:
    • Chemical methods for synthesizing 3-methylcytosine often involve direct methylation using reagents such as methyl iodide or dimethyl sulfate under controlled conditions. The process requires careful optimization to prevent unwanted side reactions.

Technical Details

The synthesis can be monitored using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and verification of the methylation status in nucleic acids .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3-methylcytosine is C5H7N3O. Its structural representation includes:

  • A pyrimidine ring with an amino group at position 4.
  • A carbonyl group at position 2.
  • A methyl group at position 3.

The presence of the methyl group alters the electronic properties and sterics of the molecule, influencing its interactions with other nucleobases and enzymes involved in nucleic acid metabolism.

Chemical Reactions Analysis

Reactions Involving 3-Methylcytosine

  1. Base Pairing Interference:
    • The incorporation of 3-methylcytosine into DNA or RNA can disrupt normal base pairing, particularly with guanine, leading to reduced fidelity during replication and transcription .
  2. Repair Mechanisms:
    • AlkB homologues are known to repair 3-methylcytosine lesions efficiently. These enzymes recognize and demethylate modified bases, restoring normal base pairing and preventing mutations .

Technical Details

The reaction pathways often involve complex interactions between various DNA polymerases that exhibit differing fidelity when encountering 3-methylcytosine, with high-fidelity polymerases being more likely to stall compared to low-fidelity ones .

Mechanism of Action

Process and Data

The mechanism by which 3-methylcytosine affects cellular processes primarily revolves around its impact on transcription and replication fidelity:

  • Transcriptional Impact: High-fidelity RNA polymerases tend to misincorporate bases when encountering 3-methylcytosine, which can lead to mutations if not repaired .
  • Mutagenesis: The presence of this modification has been linked to increased mutagenesis in certain contexts, particularly when repair pathways are compromised.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 127.13 g/mol.
  • Solubility: Generally soluble in water due to the polar nature of its functional groups.

Chemical Properties

  • Stability: 3-Methylcytosine is relatively stable under physiological conditions but can undergo demethylation via enzymatic action.
  • Reactivity: It participates in hydrogen bonding but exhibits altered base-pairing properties compared to unmodified cytosines.

Relevant data suggests that modifications like 3-methylcytosine can significantly influence nucleic acid structure and function, impacting biological processes such as gene expression and DNA repair mechanisms .

Applications

Scientific Uses

  1. Biomarker Research: Due to its role in mutagenesis, 3-methylcytosine is being investigated as a potential biomarker for cancer diagnostics .
  2. Gene Regulation Studies: Understanding how this modification affects transcriptional regulation can provide insights into gene expression mechanisms in various organisms.
  3. Therapeutic Targets: Enzymes involved in the synthesis and repair of 3-methylcytosine are considered potential targets for therapeutic interventions aimed at modulating gene expression or repairing damaged DNA .
Chemical and Structural Properties of 3-Methylcytosine

Molecular Structure and Isomerism

3-Methylcytosine (3meC, C₅H₇N₃O) is a methylated derivative of cytosine where a methyl group (–CH₃) is covalently bound to the nitrogen atom at position 3 (N3) of the pyrimidine ring [1] [9]. This methylation alters the electronic distribution of the ring system, converting the N3 atom from a hydrogen-bond acceptor to a sterically hindered, positively charged moiety under physiological conditions. The molecular weight of 3meC is 125.13 g/mol, and its systematic IUPAC name is 6-amino-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium [5] [9].

Tautomerism, a hallmark of canonical cytosine, is restricted in 3meC due to methylation at N3. Cytosine typically exhibits amino–imino tautomerism involving the C4 carbonyl and exocyclic N4 amino group. However, N3 methylation in 3meC locks the N3 position, preventing protonation-dependent tautomeric shifts that could alter base-pairing fidelity [1]. This structural constraint contributes to its disruptive effects in nucleic acids.

Table 1: Fundamental Molecular Properties of 3-Methylcytosine

PropertyValue
Chemical FormulaC₅H₇N₃O
Molecular Weight125.13 g/mol
IUPAC Name6-amino-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium
CAS Registry Number4776-08-3
TautomerismRestricted (N3 methylation prevents prototropic shifts)

Alkylation Dynamics: Formation via Endogenous/Exogenous Agents

3meC arises primarily through alkylation attacks on cytosine residues in DNA or RNA. This modification is classified as a DNA lesion when induced by damaging agents rather than enzymatic processes [2] [4] [7].

  • Endogenous Formation:Intracellular alkylation occurs via reactive electrophiles generated during metabolism. The primary endogenous methyl donor, S-adenosylmethionine (SAM), transfers methyl groups to cytosine via non-enzymatic SN2 reactions. Though SAM’s reactivity is ~2000-fold weaker than synthetic alkylators, its high cellular concentration makes it a significant source of background 3meC lesions [2] [7]. Intriguingly, DNA methyltransferases (DNMTs), which catalyze 5-methylcytosine formation, occasionally generate 3meC as a catalytic byproduct due to erroneous methyl transfer to N3 instead of C5. This side reaction links epigenetic regulation to DNA damage [7].

  • Exogenous Agents:Environmental and chemotherapeutic alkylators induce 3meC at high frequencies. SN2-type agents (e.g., methyl methanesulfonate (MMS) and dimethyl sulfate (DMS)) preferentially methylate ring nitrogens in single-stranded DNA due to reduced steric hindrance. These compounds generate 3meC as a major adduct (>10% of methylation products) alongside 3-methyladenine [2] [4]. SN1-type agents (e.g., N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)) form 3meC less efficiently but still contribute significantly. Notably, double-stranded DNA protects the N3 position through base pairing, confining 3meC formation to transiently unpaired regions during replication or transcription [4].

Table 2: Sources and Mechanisms of 3-Methylcytosine Formation

Source TypeAgentsReaction MechanismMajor DNA Targets
EndogenousSAM (non-enzymatic)SN2ssDNA, RNA
DNMT side-reactionsEnzymatic errordsDNA (during breathing)
ExogenousMMS, DMSSN2ssDNA > dsDNA
MNNGSN1ssDNA/dsDNA

Thermodynamic Stability and Base-Pairing Perturbations

The presence of 3meC profoundly destabilizes nucleic acid structures by disrupting hydrogen bonding and base stacking. The N3-methyl group sterically blocks canonical Watson-Crick pairing and introduces electrostatic repulsion due to its positive charge [3] [4] [8].

  • DNA Context:In duplex DNA, 3meC acts as a replication block. Thermodynamic studies show it destabilizes adjacent base pairs by disrupting stacking interactions and phosphate backbone geometry. This lesion inhibits B-family DNA polymerases (e.g., Pol δ) and X-family repair polymerases (e.g., Pol β, Pol λ) during replication or repair synthesis [4]. Only Y-family translesion polymerases (e.g., Pol η, Pol ι) efficiently incorporate nucleotides opposite 3meC, albeit with reduced fidelity—Pol ι preferentially inserts thymine (promoting C→T transitions), while Pol η inserts adenine (C→A transversions) [4]. Extension beyond 3meC is rate-limiting, requiring specialized polymerases like Pol κ.

  • RNA Context:In tRNA, particularly at position 32 of the anticodon stem-loop (ASL) of human tRNA-Arg-UCU, 3-methylcytosine (m³C32) exhibits a dual effect: it locally destabilizes base pairs (e.g., A31-U39) through steric clash while electrostatically stabilizing the ASL via charge redistribution. Optical melting studies confirm near-identical melting temperatures (Tm) for unmodified and m³C32-modified ASLs, indicating compensatory stabilization [3] [8]. NMR analyses reveal that m³C32 maintains an isosteric geometry resembling the wild-type C32-A38 base pair, preserving the ASL’s global fold. However, it increases loop dynamics and alters the conformation of adjacent modified bases (e.g., t⁶A37, mcm⁵s²U34), potentially fine-tuning ribosomal interactions during decoding [3].

Table 3: Impact of 3-Methylcytosine on Nucleic Acid Stability and Processing

ContextThermodynamic EffectFunctional ConsequenceKey Mediators
DNA• Destabilizes base stacking• Blocks replication fork• Replication arrest• Error-prone bypass (C→T or C→A mutations)Pol δ (blocked)Pol η/ι (bypass)Pol κ (extension)
tRNA• Local base-pair destabilization• Electrostatic stabilization of ASL• Preserved ASL geometry• Altered anticodon dynamicsALKBH repair enzymesTRMT methyltransferases

Compounds Mentioned:

  • 3-Methylcytosine
  • S-Adenosylmethionine (SAM)
  • Methyl Methanesulfonate (MMS)
  • Dimethyl Sulfate (DMS)
  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Properties

CAS Number

4776-08-3

Product Name

3-Methylcytosine

IUPAC Name

6-amino-1-methylpyrimidin-2-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3

InChI Key

KOLPWZCZXAMXKS-UHFFFAOYSA-N

SMILES

CN1C(=CC=NC1=O)N

Synonyms

3-methylcytosine

Canonical SMILES

CN1C(=CC=NC1=O)N

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